D-Glucose-3,5-d2

Isotopic Purity Quality Control Stable Isotope Labeling

Researchers using unlabeled glucose or C6-labeled isotopomers face signal loss before central carbon metabolism. D-Glucose-3,5-d2 solves this with internal C3/C5 deuteration, preserving the label through glycolysis for sustained NMR/MS detection. • ≥98% chemical purity; ≥98.2% isotopic enrichment ensures clean M+2 shift. • Simplifies ¹H NMR (3.6-4.0 ppm) and enables unambiguous LC-MS/MS tracer quantitation. • Supplied as off-white solid; stored at -20°C; ships ambient globally.

Molecular Formula C₆H₁₀D₂O₆
Molecular Weight 182.17
Cat. No. B1161210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-3,5-d2
SynonymsD-Glucose-3,5-2H2
Molecular FormulaC₆H₁₀D₂O₆
Molecular Weight182.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucose-3,5-d2: Stable Isotope Tracer Overview


D-Glucose-3,5-d2 (CAS unlabeled: 50-99-7) is a stable isotope-labeled analog of D-glucose in which the hydrogen atoms at the C3 and C5 positions are replaced with deuterium (²H). It has a molecular formula of C₆H₁₀D₂O₆ and a molecular weight of 182.17 g/mol . This site-specific deuteration confers distinct analytical advantages for tracing glucose metabolism using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) without the safety and regulatory burdens associated with radioactive tracers . The compound is supplied as an off-white solid with a purity of ≥98% and isotopic enrichment of ≥98.2% D .

Why D-Glucose-3,5-d2 Is Irreplaceable in Tracer Studies


Substituting D-Glucose-3,5-d2 with unlabeled D-glucose or differently labeled isotopomers leads to analytical failure in experiments requiring precise tracking of glucose carbon flux and metabolite fate. Unlabeled glucose provides no isotopic signal differentiation from endogenous pools, rendering it useless for tracer studies [1]. Other deuterated glucose variants, such as D-Glucose-6,6-d2, label the terminal C6 position, which is cleaved early in glycolysis, losing the label before entering central carbon metabolism. In contrast, the 3,5-d2 labeling pattern preserves deuterium at internal carbons, enabling tracking through multiple downstream metabolic pathways and providing a distinct isotopic signature for both NMR and MS quantification [2].

D-Glucose-3,5-d2 vs. Alternative Tracers: Evidence Comparison


Isotopic Purity vs. Labeled Glucose Standards

D-Glucose-3,5-d2 exhibits an isotopic purity of 98.2% D, as specified in its certificate of analysis . This purity is comparable to or slightly exceeds the ≥98 atom % D specified for common alternatives like D-Glucose-6,6-d2 and D-Glucose-1-d1 from major suppliers . High isotopic purity is critical for minimizing background signal and ensuring accurate quantification in tracer studies.

Isotopic Purity Quality Control Stable Isotope Labeling

Mass Spectrometry Quantification via Distinct Mass Shift

The incorporation of two deuterium atoms at the C3 and C5 positions results in a mass shift of M+2 relative to unlabeled D-glucose (M = 180.16 g/mol), giving a molecular weight of 182.17 g/mol . This distinct mass shift allows for clear differentiation from endogenous glucose (M) and single-deuterated analogs like D-Glucose-1-d1 (M+1) , enabling precise quantification via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) without interference from natural isotope abundance [1].

Mass Spectrometry Isotopic Labeling Metabolomics

NMR Spectral Simplification from Site-Specific Deuteration

In ¹H NMR spectra, unlabeled D-glucose exhibits a complex splitting pattern between 3.6 and 4.0 ppm due to extensive homonuclear scalar coupling among adjacent protons [1]. Replacement of the C3 and C5 protons with deuterium effectively removes these ¹H-¹H couplings, collapsing the multiplet into a simplified spectrum that facilitates accurate peak integration and isotopomer quantification [2]. In contrast, non-specifically deuterated glucose or perdeuterated glucose can lead to broad, unresolved signals due to residual ¹H-²H couplings or excessive spectral simplification that loses positional information [1].

NMR Spectroscopy Isotopomer Analysis Metabolic Tracing

Minimal Kinetic Isotope Effect on Glycolysis

Perdeuterated glucose has been shown to exhibit no significant kinetic isotope effect on the overall rate of glycolysis (lactate production) in perfused hearts [1]. Since D-Glucose-3,5-d2 is only partially deuterated at two specific positions, its KIE is expected to be even lower or negligible, ensuring that tracer-derived flux measurements accurately reflect endogenous glucose metabolism. This contrasts with some ¹³C-labeled glucose tracers where isotopic substitution can measurably alter enzyme kinetics [2].

Kinetic Isotope Effect Glycolysis Metabolic Flux

D-Glucose-3,5-d2: Optimal Application Scenarios


¹H NMR Metabolic Flux Analysis in Cell and Tissue Extracts

In ¹H NMR studies of glycolysis and the pentose phosphate pathway, D-Glucose-3,5-d2 simplifies the spectral region between 3.6-4.0 ppm by removing ¹H-¹H couplings at the C3 and C5 positions, enabling accurate quantification of lactate, alanine, and other downstream metabolite isotopomers without complex deconvolution algorithms [1]. This is particularly valuable for high-throughput metabolomics and fluxomics applications where spectral overlap is a major analytical bottleneck [2].

LC-MS/MS Glucose Uptake Quantification in Cancer and Diabetes

The distinct M+2 mass shift of D-Glucose-3,5-d2 allows for unambiguous separation from endogenous glucose (M) and single-deuterated analogs (M+1) in LC-MS/MS analyses [1]. This is critical for accurately measuring glucose consumption and metabolic flux in tumor cells or diabetic models, where small changes in tracer uptake must be distinguished from high background glucose levels [2].

DMI Probe Development for In Vivo Metabolic Imaging

Site-specifically deuterated glucose tracers are essential for DMI, a non-invasive MRI method that maps glucose metabolism in vivo [1]. The 3,5-d2 labeling pattern preserves the deuterium label through multiple enzymatic steps, providing a sustained signal for imaging glucose flux into lactate and TCA cycle intermediates, unlike C6-labeled glucose which loses its label rapidly [2]. The high isotopic purity (98.2% D) ensures maximal signal-to-noise in ²H MRI .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Glucose-3,5-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.